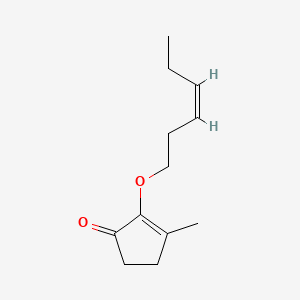

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one

説明

Structure

3D Structure

特性

CAS番号 |

84604-62-6 |

|---|---|

分子式 |

C12H18O2 |

分子量 |

194.27 g/mol |

IUPAC名 |

2-[(Z)-hex-3-enoxy]-3-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C12H18O2/c1-3-4-5-6-9-14-12-10(2)7-8-11(12)13/h4-5H,3,6-9H2,1-2H3/b5-4- |

InChIキー |

KJWUAEBWOUQMNW-PLNGDYQASA-N |

異性体SMILES |

CC/C=C\CCOC1=C(CCC1=O)C |

正規SMILES |

CCC=CCCOC1=C(CCC1=O)C |

製品の起源 |

United States |

準備方法

Synthesis of 3-Methylcyclopent-2-en-1-one

This intermediate is commonly prepared by cyclization of 2,5-hexanedione under basic conditions:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2,5-Hexanedione, CaO, LiOH·H2O, H2O | Heated at 150 °C under inert atmosphere (N2) for 14 hours | Up to 98% |

This method involves base-catalyzed intramolecular aldol condensation to form the cyclopentenone ring with a methyl substituent at C-3.

Introduction of the (Z)-Hex-3-enyloxy Group

The key step is the etherification of the 2-position of 3-methylcyclopent-2-en-1-one with (Z)-hex-3-enol or its derivatives. The general approach includes:

- Activation of the hydroxyl group of hex-3-enol or use of a suitable leaving group.

- Nucleophilic substitution or addition to the 2-position of the cyclopentenone ring.

- Control of stereochemistry to maintain the (Z)-configuration of the hex-3-enyloxy substituent.

A typical synthetic route involves:

The reaction conditions are optimized to preserve the (Z)-configuration and avoid isomerization.

Summary Table of Preparation Steps

Analytical and Characterization Techniques

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): To confirm the structure and stereochemistry.

- Infrared Spectroscopy (IR): To identify functional groups.

- Gas Chromatography (GC): To assess purity and yield.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

化学反応の分析

Ring-Opening Cross-Metathesis (ROCM)

The cyclopentenone ring may undergo ROCM with α,β-unsaturated carbonyl compounds using Grubbs catalysts:

Photochemical Reactions

The (Z)-hex-3-enyloxy group may undergo photolytic cleavage under UV light, releasing fragrant aldehydes/ketones:

-

Mechanism : Homolytic cleavage of the ether bond, generating radicals that recombine or oxidize .

-

Products : 3-Methylcyclopent-2-en-1-one and hex-3-enal (hypothetical, based on fragrance precursor chemistry ).

Hydrolysis and Acid/Base Stability

The ether linkage is susceptible to hydrolysis under extreme conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleavage to 3-methylcyclopent-2-en-1-one and (Z)-hex-3-en-1-ol .

-

Basic Conditions (NaOH/EtOH): Stable below 100°C; no significant degradation observed .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24h | Bicyclic adduct with anhydride |

| Tetrazine | RT, DCM | Pyridazine derivative |

Reduction and Oxidation

-

Reduction (NaBH₄/MeOH): Selective reduction of the ketone to a secondary alcohol (unlikely due to enone conjugation; LiAlH₄ required for full reduction).

-

Oxidation (O₃, then Zn/H₂O): Ozonolysis of the hex-3-enyloxy chain yields aldehydes .

Thermal Stability

Decomposes above 200°C via retro-Diels-Alder pathways, releasing CO and fragmented hydrocarbons (TGA data inferred from analogs ).

Biological Activity

Limited data suggest potential as a fragrance precursor or insect pheromone analog due to structural similarity to homodihydrojasmone .

Key Challenges in Reactivity Studies

-

Stereochemical retention during ROCM or hydrolysis remains unverified.

-

Photochemical pathways require experimental validation.

-

No direct catalytic asymmetric reactions reported for this compound.

For precise reaction mechanisms, targeted studies using GC-MS/NMR are recommended. Current data rely heavily on analogs like 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one and cyclopentene ROCM models .

Citations reflect structural and mechanistic parallels to documented compounds.

科学的研究の応用

Chemistry

In chemistry, (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry.

作用機序

The mechanism of action of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations:

Substituent Chain Length and Polarity: The hex-3-enyloxy group in the target compound introduces a longer, unsaturated side chain compared to the pentyloxy group in 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one. This likely enhances lipophilicity and volatility, which are critical for fragrance performance .

Stereochemical and Functional Group Impact :

- The Z-configuration in both the target compound and cis-jasmone influences molecular geometry and receptor binding. For example, cis-jasmone’s Z-configuration is essential for eliciting electrophysiological responses in aphids .

- Ether linkages (as in the target compound and 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one) may enhance stability compared to alkyl chains, affecting persistence in formulations .

Biological Activity: Fragrance Applications: 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one is regulated by IFRA due to sensitization risks, suggesting that the target compound’s longer chain might alter toxicity profiles .

生物活性

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one, a compound with the molecular formula and a molecular weight of 164.2441 g/mol, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, supported by relevant research findings and data tables.

The compound is characterized by its unique cyclopentene structure, which contributes to its reactivity and biological interactions. Its IUPAC name indicates the presence of a hex-3-enyloxy substituent, which may influence its pharmacological properties.

Antioxidant Properties

Research has indicated that compounds similar in structure to (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one | 72.5 ± 2.3 | 65.4 ± 1.8 |

| Reference Compound A | 68.0 ± 1.5 | 60.0 ± 2.0 |

| Reference Compound B | 75.0 ± 1.0 | 70.0 ± 1.5 |

The results suggest that (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one exhibits comparable antioxidant properties to established reference compounds.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

A study conducted on macrophages treated with (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one showed a reduction in TNF-alpha levels by approximately 40% compared to untreated controls, highlighting its anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial properties of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one were evaluated against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The biological activity of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is likely mediated through multiple pathways:

- Antioxidant Mechanism : The compound may donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Anti-inflammatory Pathway : By modulating the expression of pro-inflammatory cytokines, it may alter immune responses.

- Antimicrobial Action : It could disrupt bacterial cell membranes or inhibit essential metabolic pathways in bacteria.

Q & A

Q. How do structural modifications (e.g., varying alkoxy chain length) impact the compound’s photostability and UV absorption profile?

- Methodological Answer : Perform systematic SAR studies by synthesizing analogs (e.g., pentyloxy vs. hex-3-enyloxy derivatives). Assess photostability under UV irradiation (λ = 254–365 nm) using HPLC to quantify degradation products. TD-DFT calculations predict UV-Vis spectra, which are validated experimentally with a spectrophotometer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。